molecular formula C44H28N6O2S2 B4888679 N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide

N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide

Cat. No.: B4888679
M. Wt: 736.9 g/mol
InChI Key: IYHRZIDLHJNYBZ-UHFFFAOYSA-N
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Description

N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide is a complex organic compound that features a quinazoline core structure with phenyl and thiophene substituents

Preparation Methods

The synthesis of N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide involves multiple steps, typically starting with the formation of the quinazoline core. The synthetic route may include:

    Formation of Quinazoline Core: This can be achieved through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of Thiophene Groups: Thiophene groups can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like m-CPBA.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the quinazoline core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings, allowing for further functionalization.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a kinase inhibitor, making it a candidate for anti-cancer drug development.

    Material Science: Its conjugated system may be useful in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: The compound can be used to study protein-ligand interactions, particularly in the context of enzyme inhibition.

    Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and advanced materials.

Mechanism of Action

The mechanism of action of N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective against cancer cells.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives and thiophene-containing molecules. For example:

    Gefitinib: A quinazoline derivative used as an EGFR inhibitor in cancer treatment.

    Erlotinib: Another quinazoline-based EGFR inhibitor with applications in oncology.

    Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications due to their anti-inflammatory and anesthetic properties.

Properties

IUPAC Name

N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N6O2S2/c51-43(37-13-7-23-53-37)45-31-19-21-35-33(25-31)39(27-9-3-1-4-10-27)49-41(47-35)29-15-17-30(18-16-29)42-48-36-22-20-32(46-44(52)38-14-8-24-54-38)26-34(36)40(50-42)28-11-5-2-6-12-28/h1-26H,(H,45,51)(H,46,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHRZIDLHJNYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)NC(=O)C4=CC=CS4)C5=CC=C(C=C5)C6=NC7=C(C=C(C=C7)NC(=O)C8=CC=CS8)C(=N6)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide
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N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide
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N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide
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N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide
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N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide
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N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide

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